molecular formula C11H15Br18FN3O B1674969 Flubrobenguane F18 CAS No. 1037359-47-9

Flubrobenguane F18

Cat. No. B1674969
M. Wt: 303.16 g/mol
InChI Key: ZYULQCDNUYJBRI-HSGWXFLFSA-N
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Description

Flubrobenguane F18 is an F18-labeled radiopharmaceutical reflecting norepinephrine transporter activity . It is currently in development for assessing neuronal activity of the myocardium and for imaging of neuroendocrine tumors .


Synthesis Analysis

The synthesis of Flubrobenguane F18 involves a nucleophilic attack by 18 F-fluoride on a brosylated precursor, followed by purification through high-performance liquid chromatography (HPLC) .


Molecular Structure Analysis

The chemical formula of Flubrobenguane F18 is C11H15Br18FN3O . Its exact mass is 302.04 and its molecular weight is 303.166 .


Chemical Reactions Analysis

After injection, Flubrobenguane F18 clears rapidly from the blood and lungs, allowing early cardiac imaging . The tracer undergoes both hepatobiliary and renal excretion .


Physical And Chemical Properties Analysis

Flubrobenguane F18 has a chemical structure of 1-(3-bromo-4-(3-fluoro-propoxy)benzyl)guanidine . It has a molecular weight of 303.166 .

Safety And Hazards

Radiation dosimetry has been estimated using data from normal young adult subjects . An injected dose of 4.81 MBq/kg (0.13 mCi/kg) was found to yield a range of effective dose (ED) from 6.6 mSv (0.66 rem) for the newborn to 9.3 mSv (0.93 rem) for the 15-year-old .

Future Directions

While the future directions of Flubrobenguane F18 are not explicitly mentioned in the retrieved papers, it is currently being investigated in clinical studies . As it is still in the development stage for assessing neuronal activity of the myocardium and for imaging of neuroendocrine tumors , future research may focus on these areas.

properties

IUPAC Name

2-[[3-bromo-4-(3-(18F)fluoranylpropoxy)phenyl]methyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFN3O/c12-9-6-8(7-16-11(14)15)2-3-10(9)17-5-1-4-13/h2-3,6H,1,4-5,7H2,(H4,14,15,16)/i13-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYULQCDNUYJBRI-HSGWXFLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN=C(N)N)Br)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CN=C(N)N)Br)OCCC[18F]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flubrobenguane F18

CAS RN

1037359-47-9
Record name Flubrobenguane F18 [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037359479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flubrobenguane F18
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17261
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 8LF7W971UM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LF7W971UM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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